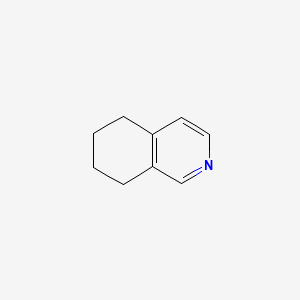
5,6,7,8-Tétrahydroisoquinoléine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroisoquinoline (THIQ) is an aromatic heterocyclic organic compound that has been studied for its potential therapeutic applications. THIQ has been shown to possess a variety of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, anti-bacterial, and anti-viral properties. In addition, THIQ has been found to possess neuroprotective and anticonvulsant effects in animal models, suggesting potential clinical applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
Activité anticancéreuse
5,6,7,8-Tétrahydroisoquinoléine: a été étudiée pour son potentiel en tant qu'agent anticancéreux. Elle a montré une activité modérée à forte contre les cellules cancéreuses du poumon (lignée cellulaire A549) et les cellules cancéreuses du sein (lignée cellulaire MCF7). Notamment, certains dérivés ont présenté une activité cytotoxique puissante, un composé ayant démontré une augmentation significative de l'apoptose dans les cellules cancéreuses du poumon .
Traitement de la maladie d'Alzheimer
Des dérivés de la This compound sont explorés comme agents thérapeutiques pour la maladie d'Alzheimer. Ils présentent des propriétés neuroprotectrices, anti-inflammatoires et antioxydantes, qui sont bénéfiques pour cibler les voies de signalisation altérées impliquées dans la pathogenèse de la maladie .
Inhibition enzymatique
Dans le domaine de l'inhibition enzymatique, les dérivés de la This compound ont été identifiés comme des inhibiteurs puissants des enzymes CDK2 et DHFR. Ces enzymes sont essentielles dans la régulation du cycle cellulaire des cellules cancéreuses, et leur inhibition peut arrêter la progression de la maladie .
Propriétés antioxydantes
La capacité antioxydante de la This compound et de ses dérivés a été comparée à celle de la vitamine C, et certains composés ont montré une activité antioxydante plus élevée. Cela suggère leur utilisation potentielle comme médicaments antioxydants .
Synthèse de molécules complexes
This compound: est utilisée dans la synthèse de molécules complexes telles que la (±)-desoxycodine-D et la 7,8-dihydroisoquinolin-5(6H)-one. Ces synthèses sont cruciales pour le développement de nouveaux produits pharmaceutiques et la compréhension des processus chimiques .
Mécanisme D'action
Target of Action
5,6,7,8-Tetrahydroisoquinoline primarily targets two key enzymes: Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play crucial roles in cell proliferation and growth. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . By inhibiting these enzymes, 5,6,7,8-Tetrahydroisoquinoline disrupts normal cell cycle progression and nucleotide synthesis, leading to cell growth arrest and apoptosis .
Biochemical Pathways
The inhibition of DHFR and CDK2 affects multiple biochemical pathways. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication. The inhibition of CDK2 disrupts the cell cycle, particularly at the G2/M and S phases, leading to cell cycle arrest .
Result of Action
The result of 5,6,7,8-Tetrahydroisoquinoline’s action is the induction of apoptosis in cancer cells. In studies, it has been shown to cause a significant increase in apoptosis in A549 (lung cancer) and MCF7 (breast cancer) cell lines . This is likely due to the disruption of normal cell cycle progression and nucleotide synthesis caused by the inhibition of DHFR and CDK2 .
Safety and Hazards
Safety data sheets indicate that 5,6,7,8-Tetrahydroisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMGQIXFZMZZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190050 | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-06-6 | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)

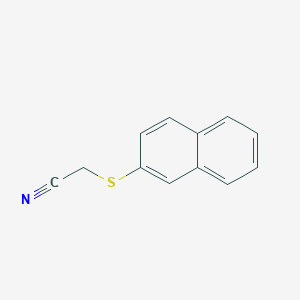
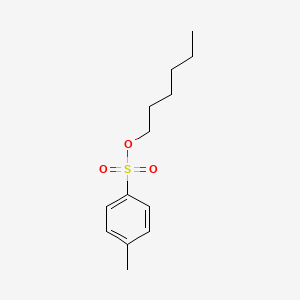
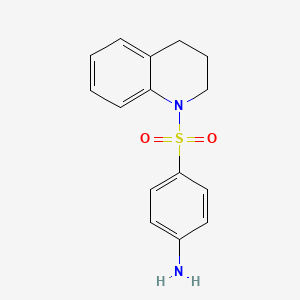
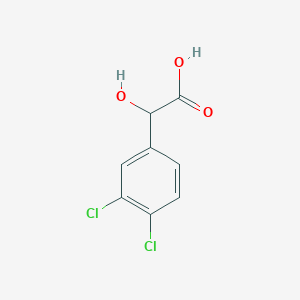
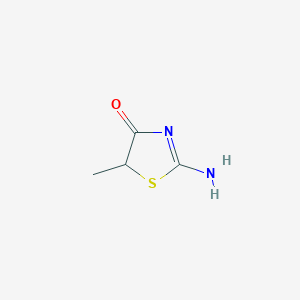
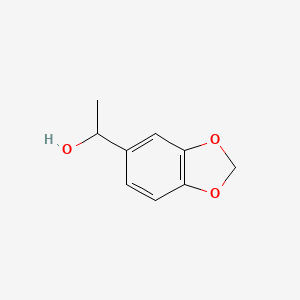


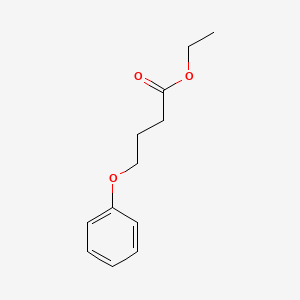
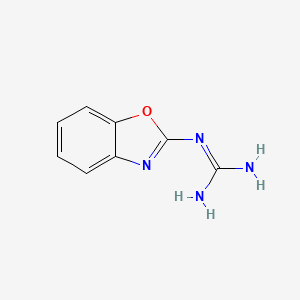
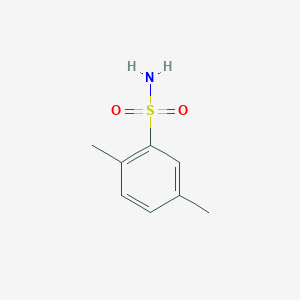
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
